molecular formula C27H32N4O3S B4216781 ({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

Cat. No.: B4216781
M. Wt: 492.6 g/mol
InChI Key: OPCNQBCNFDUNLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE typically involves multiple steps. One common approach is to start with the preparation of 1-(diphenylmethyl)piperazine, which is then reacted with appropriate reagents to introduce the sulfonamide and dimethylamine groups. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium ferricyanide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, potassium ferricyanide, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential as a drug candidate. Its piperazine ring and sulfonamide moiety are known to interact with biological targets, making it a promising candidate for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of ({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonamide group can also interact with biological molecules, affecting various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE is unique due to its combination of a piperazine ring, diphenylmethyl group, and sulfonamide moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-[N-(dimethylsulfamoyl)anilino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-28(2)35(33,34)31(25-16-10-5-11-17-25)22-26(32)29-18-20-30(21-19-29)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-17,27H,18-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCNQBCNFDUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
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({2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

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